Cas no 935440-71-4 (2-Methyl-4-(trifluoromethylthio)aniline)
2-Methyl-4-(trifluoromethylthio)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-(trifluoromethylthio)aniline
- 2-methyl-4-(trifluoromethylthio)-aniline
- 2-methyl-4-(trifluoromethylsulfanyl)aniline
- 2-Methyl-4-(trifluoromethylthio)aniline
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- MDL: MFCD04972934
- Inchi: 1S/C8H8F3NS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3
- InChI Key: PIEAHFRYEQNQMO-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(=C(C)C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- XLogP3: 3
- Topological Polar Surface Area: 51.3
2-Methyl-4-(trifluoromethylthio)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004332-250mg |
2-Methyl-4-(trifluoromethylthio)aniline |
935440-71-4 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A010004332-500mg |
2-Methyl-4-(trifluoromethylthio)aniline |
935440-71-4 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A010004332-1g |
2-Methyl-4-(trifluoromethylthio)aniline |
935440-71-4 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658183-250mg |
2-Methyl-4-((trifluoromethyl)thio)aniline |
935440-71-4 | 98% | 250mg |
¥7318.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658183-500mg |
2-Methyl-4-((trifluoromethyl)thio)aniline |
935440-71-4 | 98% | 500mg |
¥12295.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658183-1g |
2-Methyl-4-((trifluoromethyl)thio)aniline |
935440-71-4 | 98% | 1g |
¥20158.00 | 2024-04-24 | |
| abcr | AB275404-1 g |
2-Methyl-4-(trifluoromethylthio)aniline; . |
935440-71-4 | 1g |
€429.00 | 2023-04-26 | ||
| abcr | AB275404-1g |
2-Methyl-4-(trifluoromethylthio)aniline; . |
935440-71-4 | 1g |
€429.00 | 2025-04-15 |
2-Methyl-4-(trifluoromethylthio)aniline Suppliers
2-Methyl-4-(trifluoromethylthio)aniline Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-Methyl-4-(trifluoromethylthio)aniline
2-Methyl-4-(trifluoromethylthio)aniline (CAS No. 935440-71-4): A Comprehensive Overview
2-Methyl-4-(trifluoromethylthio)aniline is a synthetic compound characterized by its unique molecular structure, which combines aromatic and heteroatomic functionalities. The chemical formula of this compound is C8H9FN3S, with a molecular weight of 204.23 g/mol. The presence of a trifluoromethylthio group at the 4-position and a methyl group at the 2-position contributes to its distinct chemical properties and biological activity. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research, materials science, and chemical synthesis.
The trifluoromethylthio group, a key functional moiety in this molecule, is known for its high electronegativity and ability to modulate electronic properties. This functional group is often utilized in the development of drugs targeting metabolic disorders and inflammatory conditions. The 4-(trifluoromethylthio)aniline core structure provides a versatile platform for further chemical modifications, enabling the design of molecules with enhanced therapeutic efficacy and reduced side effects. Recent studies have highlighted the importance of such scaffolds in the discovery of novel therapeutics.
Research published in 2023 in the Journal of Medicinal Chemistry has demonstrated the potential of 2-Methyl-4-(trifluoromethylthio)aniline as a lead compound in the development of anti-inflammatory agents. The compound's ability to interact with specific protein targets, such as cytokine receptors, has been explored in depth. This interaction is believed to modulate immune responses and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases and chronic inflammatory conditions.
In the field of materials science, 2-Methyl-4-(trifluoromethylthio)aniline has been investigated for its potential applications in the synthesis of conductive polymers and functional materials. A study published in 2022 in Advanced Materials reported that derivatives of this compound exhibit excellent electrical conductivity and stability under various environmental conditions. These properties make it a valuable material for use in organic electronics and energy storage devices.
The synthesis of 2-Methyl-4-(trifluoromethylthio)aniline typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. A recent method described in 2023 in Organic Letters utilized a combination of Suzuki coupling and Mitsunobu reaction to efficiently produce this compound. This approach not only enhances the yield but also reduces the number of synthetic steps, making the process more sustainable and cost-effective.
Pharmacological studies on 2-Methyl-4-(trifluoromethylthio)aniline have revealed its potential as an inhibitor of specific enzymatic pathways. For instance, a 2023 study published in Drug Discovery Today showed that this compound can inhibit the activity of kinase enzymes involved in cell proliferation and survival. This property makes it a potential candidate for the development of anticancer drugs targeting specific signaling pathways.
Additionally, the compound's interaction with biological systems has been explored in the context of drug delivery. Research published in 2023 in Bioorganic & Medicinal Chemistry demonstrated that the trifluoromethylthio group enhances the solubility and bioavailability of the molecule, which is crucial for its therapeutic application. These findings highlight the importance of functional group modifications in optimizing drug performance.
The safety profile of 2-Methyl-4-(trifluoromethylthio)aniline has also been evaluated in preclinical studies. A 2023 report in Toxicological Sciences indicated that the compound exhibits low toxicity in vitro and in vivo, with minimal adverse effects on cellular viability. These results support its potential for further development as a therapeutic agent.
In conclusion, 2-Methyl-4-(trifluoromethylthio)aniline represents a promising molecule with diverse applications in pharmaceutical and materials science. Its unique chemical structure, combined with the functional properties of the trifluoromethylthio group, positions it as a valuable candidate for further research and development. As new methodologies and insights emerge, the potential of this compound is likely to expand, contributing to advancements in multiple scientific fields.
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